Miproxifene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Hormone-Sensitive Cancers:

Miproxifene acts as a Selective Estrogen Receptor Modulator (SERM) Wikipedia: . This means it can block the effects of estrogen in some tissues while mimicking its effects in others. This property makes it a potential therapy for hormone-sensitive cancers like breast cancer. Researchers are studying its effectiveness in preventing recurrence or progression of these cancers, particularly in postmenopausal women National Cancer Institute.

Bone Health:

Estrogen plays a crucial role in bone health. Miproxifene's ability to mimic estrogen's effects in bones makes it a potential treatment for osteoporosis, a condition characterized by weakened bones. Studies are investigating its efficacy in preventing bone fractures, particularly in postmenopausal women at risk for osteoporosis .

Neurodegenerative Diseases:

Some research suggests Miproxifene might have neuroprotective properties. Studies are exploring its potential role in preventing or slowing the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. The mechanism behind this potential benefit is still under investigation .

Other Areas of Research:

Miproxifene is also being investigated for its potential role in treating other conditions, including:

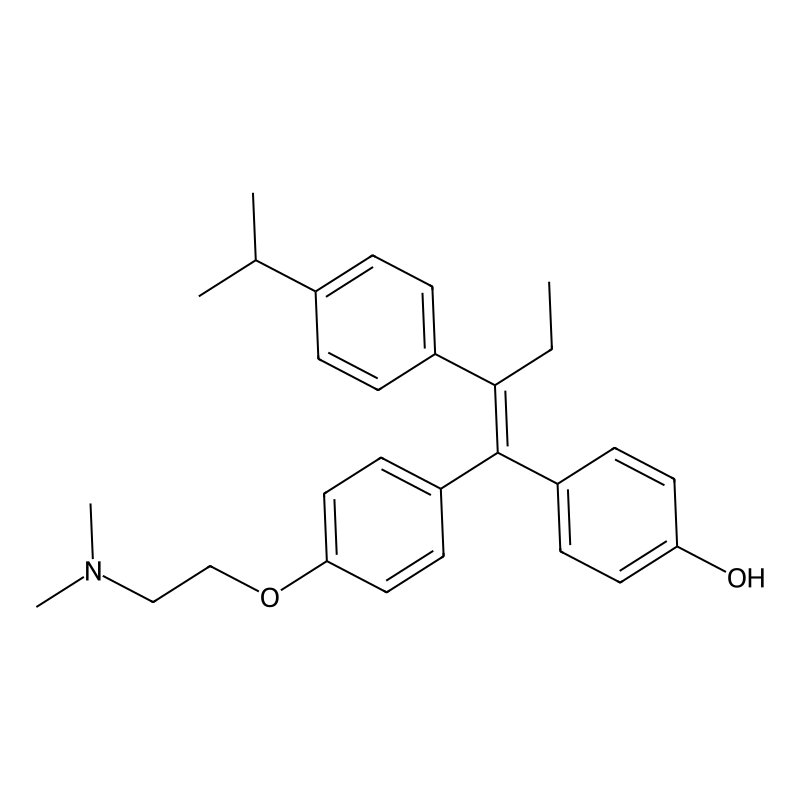

Miproxifene is a derivative of afimoxifene (4-hydroxytamoxifen), distinguished by the presence of an additional 4-isopropyl group on the β-phenyl ring. This structural modification enhances its pharmacological properties, particularly its efficacy as an antiestrogen agent in breast cancer therapy. Miproxifene is often studied in its phosphate form, known as miproxifene phosphate, which improves water solubility and bioavailability for clinical applications .

- Nucleophilic Substitution: The presence of the isopropyl group allows for substitution reactions at the aromatic ring.

- Hydrolysis: Miproxifene phosphate can be hydrolyzed to release the active miproxifene molecule in biological systems.

- Oxidation: The hydroxyl group can participate in oxidation reactions, potentially leading to various metabolites that may exhibit different biological activities .

Miproxifene exhibits significant biological activity as an antiestrogen. It functions by binding to estrogen receptors, thereby inhibiting estrogen-mediated cellular proliferation. This mechanism is particularly beneficial in treating estrogen receptor-positive breast cancers. Studies have indicated that miproxifene can induce apoptosis in cancer cells and modulate gene expression related to tumor growth .

The synthesis of miproxifene typically involves multi-step organic reactions. A common method includes:

- Formation of the β-phenyl ring: This can be achieved through Friedel-Crafts alkylation or other aromatic substitution methods.

- Introduction of the hydroxyl group: Via reduction or hydrolysis of suitable precursors.

- Isopropyl group addition: Using alkylation techniques to attach the isopropyl group to the β-phenyl ring.

- Phosphate esterification: For the synthesis of miproxifene phosphate, a phosphate group is introduced through esterification reactions with appropriate phosphoric acid derivatives .

Miproxifene's primary application lies in oncology, particularly for:

- Breast Cancer Treatment: As an antiestrogen agent, it is utilized to inhibit tumor growth in estrogen-dependent cancers.

- Research: Miproxifene serves as a tool compound for studying estrogen receptor biology and developing new therapeutic strategies against breast cancer .

Interaction studies have shown that miproxifene can influence various signaling pathways associated with cancer progression. It has been found to interact with:

- Estrogen Receptors: Acting as a competitive antagonist.

- Other Hormonal Pathways: Potentially affecting pathways that involve progesterone and androgen receptors.

These interactions underline its role not only as a therapeutic agent but also as a research tool for understanding hormone-related cancers .

Several compounds share structural or functional similarities with miproxifene. Key comparisons include:

| Compound Name | Structure Similarity | Primary Use | Unique Feature |

|---|---|---|---|

| Tamoxifen | Aromatic ring | Breast cancer treatment | First-generation antiestrogen |

| Afimoxifene | Hydroxy derivative | Breast cancer treatment | More potent than tamoxifen |

| Raloxifene | Aromatic ring | Osteoporosis treatment | Selective estrogen receptor modulator |

| Fulvestrant | Steroidal structure | Breast cancer treatment | Pure estrogen receptor antagonist |

Miproxifene stands out due to its unique isopropyl substitution which may enhance its binding affinity and selectivity towards estrogen receptors compared to these similar compounds .